molecular formula C24H24ClN3O3S2 B2937594 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride CAS No. 1330037-91-6

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

Cat. No. B2937594
CAS RN: 1330037-91-6
M. Wt: 502.04
InChI Key: QRDQNQHAQRDZSH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as IR, 1H, 13C NMR, and mass spectral data . For example, one compound had a yield of 96% and a melting point of >350°C .

Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. The benzothiazole moiety is known to exhibit significant anti-inflammatory activity, which is often evaluated through in vitro and in silico approaches. For instance, derivatives of benzothiazole have shown high inhibition values for COX-1 and COX-2, essential enzymes in the inflammatory process .

Antibacterial Agents

Benzothiazole derivatives, including those similar to our compound of interest, have been synthesized and evaluated as antibacterial agents. These compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus, with some derivatives exhibiting bactericidal properties after 24-hour exposure .

Anticancer Activity

The structural framework of benzothiazole is associated with anticancer activity. Compounds with this structure have been tested against different human cancer cell lines, showing potent cytotoxicity. This suggests that our compound may also be researched for potential applications in cancer therapy .

OLED Material Development

Benzothiazole derivatives are also explored for their electroluminescent properties, making them suitable for use in organic light-emitting diode (OLED) materials. They can exhibit strong fluorescence, which is crucial for the development of OLED displays .

QSAR Modeling for Antibacterial Activity

Quantitative structure-activity relationship (QSAR) modeling is another application where benzothiazole derivatives are used. These models help in understanding the antibacterial activity of compounds and in designing new molecules with enhanced efficacy .

Safety and Hazards

While specific safety and hazard information for this compound is not available, benzothiazole derivatives have been evaluated for their biological activity and have been found to be safe anti-inflammatory agents .

Future Directions

Benzothiazole derivatives have shown promising results in the treatment of tuberculosis and inflammation . Future research could focus on further optimizing the synthesis process and exploring other potential biological activities of these compounds.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQNQHAQRDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

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